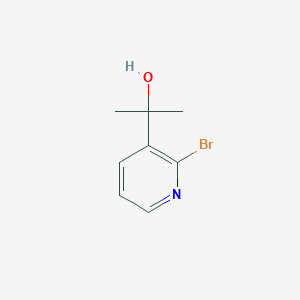2-(2-Bromopyridin-3-yl)propan-2-ol
CAS No.: 909532-39-4
Cat. No.: VC4197596
Molecular Formula: C8H10BrNO
Molecular Weight: 216.078
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 909532-39-4 |
|---|---|
| Molecular Formula | C8H10BrNO |
| Molecular Weight | 216.078 |
| IUPAC Name | 2-(2-bromopyridin-3-yl)propan-2-ol |
| Standard InChI | InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 |
| Standard InChI Key | CXLQQPDHVZWLHV-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=C(N=CC=C1)Br)O |
Introduction
2-(2-Bromopyridin-3-yl)propan-2-ol is a synthetic organic compound that has garnered attention in various fields of chemistry and pharmaceutical research. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of approximately 216.08 g/mol . This compound is characterized by its brominated pyridine ring and a tertiary alcohol functional group, which confer unique chemical reactivity and potential biological activities.
Synthesis of 2-(2-Bromopyridin-3-yl)propan-2-ol
The synthesis of 2-(2-Bromopyridin-3-yl)propan-2-ol typically involves the bromination of pyridine derivatives followed by substitution reactions to introduce the propan-2-ol group. Key parameters for these reactions include temperature control, reaction time, and concentration of reagents to optimize yield and purity.
Chemical Reactivity
The chemical reactivity of 2-(2-Bromopyridin-3-yl)propan-2-ol is primarily influenced by its functional groups, including the bromine atom and hydroxyl group. These groups facilitate various chemical interactions, such as nucleophilic substitutions and hydrogen bonding, which are crucial in synthetic pathways and biological systems.
Applications and Research Findings
2-(2-Bromopyridin-3-yl)propan-2-ol is used as a building block in the synthesis of more complex organic molecules. Its applications span various fields, including chemistry, biology, and medicine. In medicinal chemistry, it is explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways .
Biological Activity
While specific biological activities of 2-(2-Bromopyridin-3-yl)propan-2-ol are not extensively documented, compounds with similar structures have shown potential in enzyme inhibition and receptor binding studies. The presence of a bromine atom and a hydroxyl group enhances its capacity to form hydrogen bonds and engage in nucleophilic interactions, which are crucial for modulating biochemical pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume